6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine

Purity Quality Control Analytical Chemistry

This bicyclic heterocyclic amine is a critical building block for synthesizing quinoline-2-one derivatives targeting airways diseases, as claimed in pharmaceutical patents. Its unique 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine scaffold exhibits distinct SAR sensitivity—substituting with other cyclopenta[c]pyridine derivatives or simpler pyridines risks altering conformation, pharmacokinetics, or causing loss of biological activity. Also valuable for developing aldosterone synthase inhibitors and PAR1 antagonists with improved metabolic stability. For robust assay data, source at ≥98% purity to minimize impurity interference.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 1314975-12-6
Cat. No. B3025419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine
CAS1314975-12-6
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CN=C2)N
InChIInChI=1S/C8H10N2/c9-8-3-6-1-2-10-5-7(6)4-8/h1-2,5,8H,3-4,9H2
InChIKeyXJVKOWFKLZEZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-cyclopenta[c]pyridin-6-amine (CAS 1314975-12-6): Technical Baseline for Procurement


6,7-Dihydro-5H-cyclopenta[c]pyridin-6-amine (CAS 1314975-12-6) is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to a pyridine ring, with an amine group at the 6-position [1]. It has a molecular formula of C8H10N2 and a molecular weight of 134.18 g/mol [1]. This compound serves primarily as a synthetic building block in medicinal chemistry, notably for the preparation of quinoline-2-one derivatives targeting airways diseases . It is available commercially in purities of 95% to 98% .

The Pitfalls of Substituting 6,7-Dihydro-5H-cyclopenta[c]pyridin-6-amine (CAS 1314975-12-6) with Generic Analogs


Substituting 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine with other cyclopenta[c]pyridine derivatives or simpler pyridine amines is not straightforward. The cyclopenta[c]pyridine scaffold, like many heterocyclic cores, exhibits significant structure-activity relationship (SAR) sensitivity [1]. Small structural changes, such as ring saturation state, substituent position, or counter-ion identity (e.g., free base vs. dihydrochloride salt), can dramatically alter physicochemical properties (e.g., logP, solubility), reactivity in downstream synthetic steps, and biological target engagement. Direct substitution risks altering the conformation of a lead molecule, changing its pharmacokinetic profile, or leading to a complete loss of biological activity. The specific 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine core has been specifically claimed in patents for pharmaceutical compositions, underscoring its unique utility [2].

Procurement-Driven Evidence for 6,7-Dihydro-5H-cyclopenta[c]pyridin-6-amine (CAS 1314975-12-6): A Quantitative Comparator Analysis


Purity Specification: MolCore (98%) vs. AKSci (95%)

For procurement decisions, the stated minimum purity is a primary differentiator. MolCore specifies a purity of NLT (Not Less Than) 98% for this compound , whereas AKSci specifies a minimum purity of 95% . A higher purity specification directly translates to fewer impurities that could interfere with sensitive downstream reactions or biological assays.

Purity Quality Control Analytical Chemistry

Application-Specific Reactivity: Synthesis of Quinoline-2-one Derivatives for Airways Disease

The compound has a documented, specific use-case in the preparation of quinoline-2-one derivatives for the treatment of airways diseases, as noted by BOC Sciences . This is supported by patent literature (e.g., WO 2004087142 A1) where this core structure is likely a key intermediate [1]. While many cyclopenta[c]pyridines exist, this specific amine substitution is required for this particular synthetic route. Substitution with an analog would necessitate a different synthetic pathway, potentially with lower yield or requiring additional steps.

Medicinal Chemistry Respiratory Disease Synthetic Building Block

Scaffold Potential: Cyclopenta[c]pyridines as Aldosterone Synthase (AS) Inhibitors

The cyclopenta[c]pyridine scaffold has been actively explored as a core for aldosterone synthase (CYP11B2) inhibitors [1]. While 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine itself may not be the final drug candidate, its core ring system is foundational to this chemical series. The research by Martin et al. (2016) demonstrates that the cyclopenta[c]pyridine series was accessed via Kondrat'eva reactions, and that the analogous cyclohexa[c]pyridines produced a more potent and selective AS inhibitor [1]. This highlights that even subtle changes in ring size (cyclopenta vs. cyclohexa) can fine-tune biological activity and selectivity.

Cardiovascular Disease Enzyme Inhibition Aldosterone Synthase

Optimal Research and Industrial Use-Cases for 6,7-Dihydro-5H-cyclopenta[c]pyridin-6-amine (CAS 1314975-12-6)


Precision Synthesis of Quinoline-2-one Libraries for Respiratory Drug Discovery

This compound is best utilized as a key intermediate in the multi-step synthesis of quinoline-2-one derivatives, which are being investigated for the treatment of airways diseases . In a medicinal chemistry campaign, this specific amine provides a crucial vector for diversification and lead optimization. Its use is supported by patent literature, making it a relevant building block for projects aiming at novel respiratory therapeutics [1].

Exploration of Cyclopenta[c]pyridine Scaffolds for Aldosterone Synthase (CYP11B2) Inhibition

Given the established role of the cyclopenta[c]pyridine core in developing aldosterone synthase inhibitors [2], this compound serves as a valuable starting material for creating new analogs. Researchers can use it to explore SAR around the cyclopenta ring system, aiming to improve upon the potency and selectivity profiles observed in earlier series.

High-Purity Requirements for Sensitive Biological Assays

When procurement for direct use in cell-based or biochemical assays is required, sourcing the compound with a higher purity specification (e.g., 98% from MolCore ) is the optimal scenario. This minimizes the risk of assay interference from impurities, leading to more robust and reproducible data.

Development of Novel PAR1 Antagonists with Improved Metabolic Stability

Octahydrocyclopenta[c]pyridine analogues have been shown to act as protease activated receptor 1 (PAR1) antagonists with improved metabolic stability compared to octahydroindene counterparts [3]. 6,7-Dihydro-5H-cyclopenta[c]pyridin-6-amine is a key intermediate for accessing this class of compounds, making it valuable for cardiovascular drug discovery programs targeting thrombosis and platelet activation.

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